6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Description
6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Purine Derivatives The condensation of certain dimethylformamide derivatives with amino-polymethyleneimidazoles results in the production of 7,8-polymethylenehypoxanthines. These compounds serve as precursors for various substituted purines, which have shown potential in antiviral and antihypertensive studies (Nilov et al., 1995).
Precursors to Purine Analogs Research on the synthesis of 1-benzylimidazoles demonstrates their significance as precursors for purine analogs. These compounds engage in various chemical reactions, contributing to the development of purine structures with potential biological applications (Alves et al., 1994).
Cytotoxic Activity of Carboxamide Derivatives A study on carboxamide derivatives of benzo[b][1,6]naphthyridines reveals their potent cytotoxicity against certain cancer cell lines. These findings highlight the therapeutic potential of structurally related compounds in cancer treatment (Deady et al., 2003).
Chemical Synthesis and Applications The chemical synthesis of 9-hydroxyalkyl-substituted purines from 4-(C-cyanoformimidoyl)imidazole-5-amines showcases the versatility of these compounds in generating biologically relevant purine derivatives (Booth et al., 1992).
properties
IUPAC Name |
6-[2-(2,3-dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-12-8-7-9-16(13(12)2)22-10-11-26-14(3)15(4)27-17-18(23-20(26)27)24(5)21(29)25(6)19(17)28/h7-9,22H,10-11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLJMNWFRJTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
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